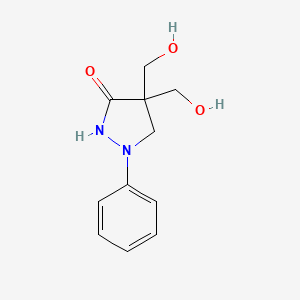
2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-(phenylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and phenylimino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and phenylimino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one.
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylhydrazine: A related compound used in the synthesis of various pyrazolone derivatives.
Uniqueness
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and phenylimino groups makes it a versatile compound with diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
27807-95-0 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-phenyliminopyrazol-3-one |
InChI |
InChI=1S/C16H13N3O/c1-12-15(17-13-8-4-2-5-9-13)16(20)19(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
UCPXEXHZKICDCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1=NC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



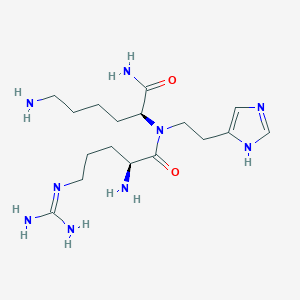


![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)

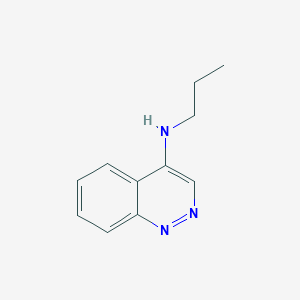
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
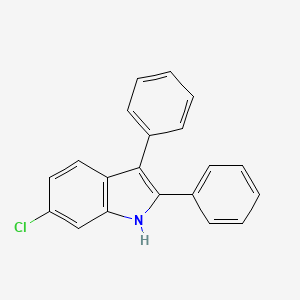
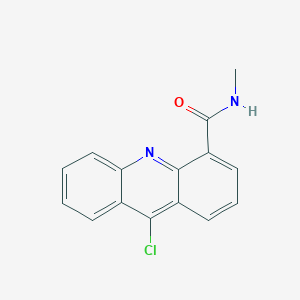
![3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924547.png)
